

physical and chemical properties of Diethoxymethane

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Compound of Interest

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Diethoxymethane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of **Diethoxymethane** (DEM). The information is curated to be a vital resource for professionals in research, scientific exploration, and drug development, with a focus on delivering precise data and detailed experimental context.

Physical Properties

Diethoxymethane is a colorless, volatile liquid with a characteristic ethereal odor.^[1] It is less dense than water and its vapors are heavier than air.^[1] The physical properties of **Diethoxymethane** are summarized in the table below, providing a clear reference for its behavior under various conditions.

Property	Value	Source(s)
Molecular Formula	C5H12O2	[1][2][3][4][5][6][7]
Molecular Weight	104.15 g/mol	[1][3][5][6][7]
Boiling Point	87-88 °C	[4][8]
Melting Point	-66.5 °C	[4][7]
Density	0.831 g/mL at 25 °C	[4][8]
Refractive Index (n20/D)	1.373	[4]
Vapor Pressure	60 mmHg at 25 °C	
Vapor Density	3.6 (air = 1)	[2]
Flash Point	-5 °C (closed cup)	[2]
Autoignition Temperature	174 °C	[7]
Explosive Limits	1.5% (V)	[4]
Solubility in Water	4.2 g/100 mL	[3][4]
Solubility in Organic Solvents	Miscible with ethanol, ether; soluble in acetone and benzene.[2][3][4]	[2][3][4]

Chemical Properties

Diethoxymethane is a stable diether under alkaline conditions.[2] However, it is incompatible with strong oxidizing agents and strong acids.[2][4][9] In acidic solutions, it can break down into formaldehyde and ethanol.[8][9]

Reactivity and Stability

- Stability: Stable under normal conditions.[2]
- Incompatibilities: Strong oxidizing agents, strong acids.[2][4][9]

- Hazardous Decomposition Products: Upon heating to decomposition, it may emit acrid smoke and irritating fumes.[2]
- Reactivity: As an acetal, it can be cleaved by strong acids.[2] It can act as an ethoxymethylating reagent for alcohols and phenols and as a source of formaldehyde in organic synthesis.[2]

Experimental Protocols

This section outlines detailed methodologies for key experiments related to the synthesis and characterization of **Diethoxymethane**.

Synthesis of Diethoxymethane

Diethoxymethane can be synthesized by the reaction of ethanol and paraformaldehyde using an acid catalyst, such as sulfuric acid.[10]

Materials:

- Ethanol
- Paraformaldehyde
- Concentrated Sulfuric Acid
- Reaction kettle with stirrer and heating mantle
- Rectifying tower
- Distillation apparatus

Procedure:

- In a reaction kettle, combine ethanol and paraformaldehyde.
- Begin stirring the mixture and heat it to 70 ± 2 °C.
- Once the temperature is reached, carefully add a catalytic amount of concentrated sulfuric acid.

- Maintain the reaction temperature between 75-85 °C for 0.5 to 1 hour.[10]
- After the reaction period, set up a rectifying tower for distillation.
- Heat the reaction mixture and collect the distillate that boils in the range of 70-88 °C, using a reflux ratio of (1-3):1.[10]
- Allow the collected distillate to stand and separate into layers.
- Isolate the upper layer (supernate) and distill it, collecting the fraction that boils between 80-88 °C as pure **Diethoxymethane**.[10]



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*Synthesis of **Diethoxymethane** Workflow.*

Spectroscopic Analysis

Objective: To obtain a proton NMR spectrum of **Diethoxymethane** for structural confirmation.

Sample Preparation:

- Dissolve a small amount of **Diethoxymethane** (approximately 0.04-0.05 mL) in about 0.5 mL of deuterated chloroform (CDCl₃).[11]

Instrument Parameters (Example):

- Spectrometer: 89.56 MHz, 300 MHz, or 399.65 MHz ¹H NMR spectrometer.[11]
- Solvent: CDCl₃.[11]
- Reference: Tetramethylsilane (TMS) at 0 ppm.

Expected Chemical Shifts:

- A triplet at approximately 1.22 ppm corresponding to the methyl protons (-CH₃).[11]
- A quartet at approximately 3.60 ppm corresponding to the methylene protons of the ethoxy group (-OCH₂CH₃).[11]
- A singlet at approximately 4.67 ppm corresponding to the central methylene protons (-OCH₂O-).[11]

Objective: To obtain an infrared spectrum of **Diethoxymethane** to identify its functional groups.

Sample Preparation (Neat Liquid):

- Place a drop of **Diethoxymethane** directly onto a salt plate (e.g., NaCl or KBr).
- Place a second salt plate on top of the first to create a thin liquid film.

Instrument Parameters:

- Spectrometer: A standard FT-IR spectrometer.
- Mode: Transmission.
- Scan Range: Typically 4000-400 cm⁻¹.

Expected Absorptions:

- C-H stretching vibrations of the alkyl groups.
- Strong C-O stretching vibrations characteristic of ethers and acetals.

Objective: To determine the purity of a **Diethoxymethane** sample and confirm its molecular weight.

Sample Preparation:

- Dilute a small amount of the **Diethoxymethane** sample in a suitable volatile solvent (e.g., dichloromethane or hexane).

Instrument Parameters (Example):

- GC Column: A nonpolar capillary column (e.g., HP-5ms).[12][13]
- Injector Temperature: 250 °C.[13][14]
- Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[14]
- Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C).[14]
- MS Detector: Electron Ionization (EI) at 70 eV.[12]
- Mass Range: Scan a suitable mass range to detect the molecular ion and characteristic fragments.

Expected Results:

- A single major peak in the gas chromatogram corresponding to **Diethoxymethane**.
- A mass spectrum with a molecular ion peak ($m/z = 104$) and characteristic fragment ions.[15]

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